molecular formula C16H30O3S B12902737 2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate CAS No. 594871-48-4

2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate

Katalognummer: B12902737
CAS-Nummer: 594871-48-4
Molekulargewicht: 302.5 g/mol
InChI-Schlüssel: KKPGFKKNNLAMMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate is an organic compound that features a tetrahydrofuran ring attached to a decanoate ester via a thioether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate typically involves the reaction of tetrahydrofuran-2-thiol with ethyl decanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol group, facilitating the nucleophilic attack on the ester group of ethyl decanoate. The reaction is typically conducted in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

In an industrial setting, the production of 2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate involves its interaction with specific molecular targets. The thioether linkage and ester group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-((Tetrahydrofuran-3-yl)thio)acetate: Similar structure but with a different ester group.

    2-(Tetrahydrofuran-2-yl)ethanol: Lacks the thioether linkage and ester group.

    Tetrahydrofuran-2-thiol: Contains the thiol group but lacks the ester linkage.

Uniqueness

2-((Tetrahydrofuran-2-yl)thio)ethyl decanoate is unique due to its combination of a tetrahydrofuran ring, thioether linkage, and decanoate ester. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

594871-48-4

Molekularformel

C16H30O3S

Molekulargewicht

302.5 g/mol

IUPAC-Name

2-(oxolan-2-ylsulfanyl)ethyl decanoate

InChI

InChI=1S/C16H30O3S/c1-2-3-4-5-6-7-8-10-15(17)18-13-14-20-16-11-9-12-19-16/h16H,2-14H2,1H3

InChI-Schlüssel

KKPGFKKNNLAMMS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(=O)OCCSC1CCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.